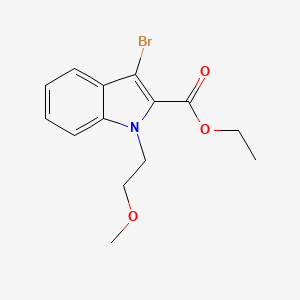
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a methoxyethyl group, and an ethyl ester functional group attached to the indole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate typically involves multiple steps:
Alkylation: The 1-position of the indole is alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group at the 2-position is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 3-azido or 3-thiocyanato derivatives.
Oxidation: Formation of indole oxides.
Reduction: Formation of de-brominated indole derivatives.
Hydrolysis: Formation of 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid.
科学研究应用
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its functional groups. The bromine atom and methoxyethyl group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
3-Bromo-1-(2-methoxyethyl)-1H-indole: Lacks the carboxylate group.
Ethyl 3-bromo-1H-indole-2-carboxylate: Lacks the methoxyethyl group.
Uniqueness
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate is unique due to the combination of its bromine atom, methoxyethyl group, and ethyl ester functional group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
属性
分子式 |
C14H16BrNO3 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC 名称 |
ethyl 3-bromo-1-(2-methoxyethyl)indole-2-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-12(15)10-6-4-5-7-11(10)16(13)8-9-18-2/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
PKZQGKSIXMPHSL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CCOC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



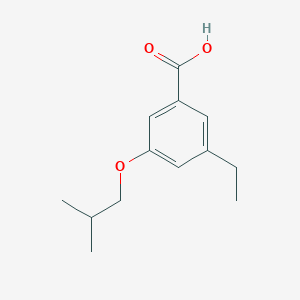
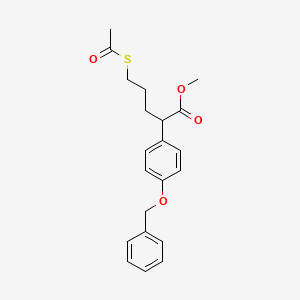
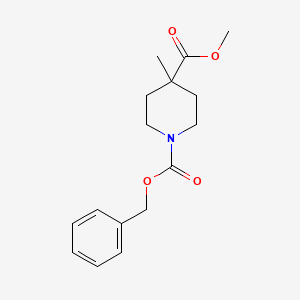
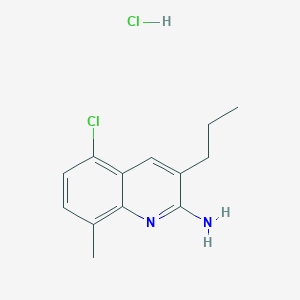

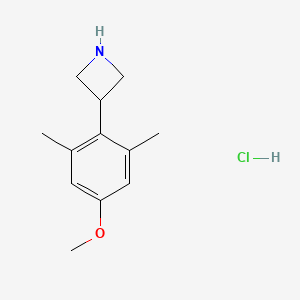
![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
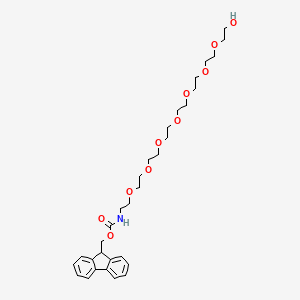
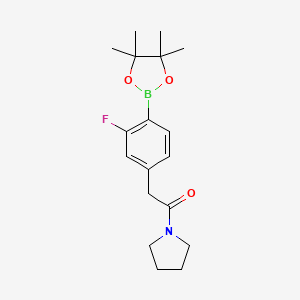
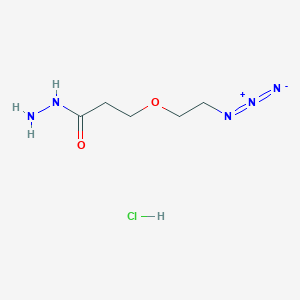
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)

